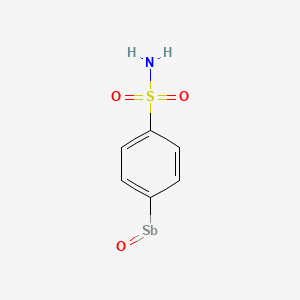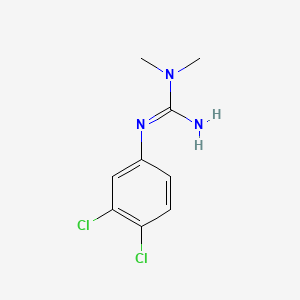
Guanidine, N'-(3,4-dichlorophenyl)-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, N’-(3,4-dichlorophenyl)-N,N-dimethyl- is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a guanidine group attached to a 3,4-dichlorophenyl ring, with two methyl groups attached to the nitrogen atom. This compound is often used in various chemical reactions and has significant importance in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N’-(3,4-dichlorophenyl)-N,N-dimethyl- typically involves the reaction of 3,4-dichloroaniline with dimethylcarbamoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, N’-(3,4-dichlorophenyl)-N,N-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted guanidines.
Applications De Recherche Scientifique
Guanidine, N’-(3,4-dichlorophenyl)-N,N-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Guanidine, N’-(3,4-dichlorophenyl)-N,N-dimethyl- involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Guanidine, N’-(3,4-dichlorophenyl)-N-methyl-
- Guanidine, N’-(3,4-dichlorophenyl)-N,N-diethyl-
- Guanidine, N’-(3,4-dichlorophenyl)-N,N-dipropyl-
Uniqueness
Guanidine, N’-(3,4-dichlorophenyl)-N,N-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups on the nitrogen atom enhances its lipophilicity and affects its interaction with molecular targets, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
13636-33-4 |
|---|---|
Formule moléculaire |
C9H11Cl2N3 |
Poids moléculaire |
232.11 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)-1,1-dimethylguanidine |
InChI |
InChI=1S/C9H11Cl2N3/c1-14(2)9(12)13-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H2,12,13) |
Clé InChI |
ZYKHLGBMZVPXEA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=NC1=CC(=C(C=C1)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


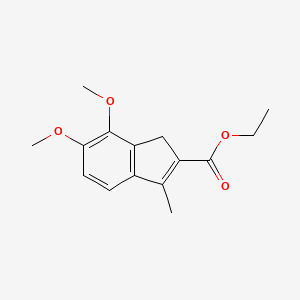
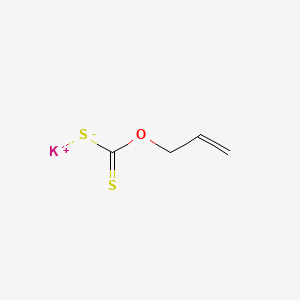
![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)

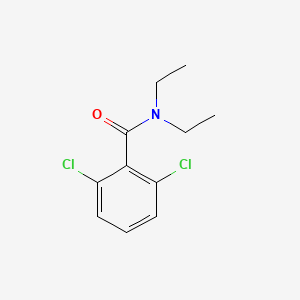
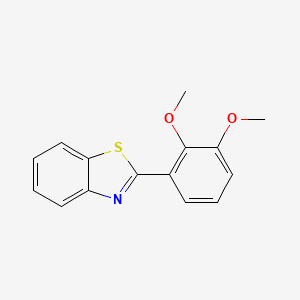


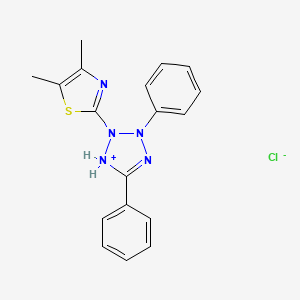
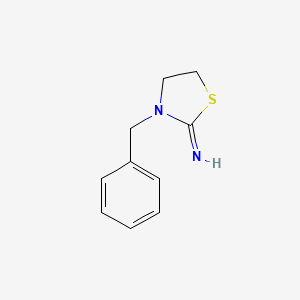

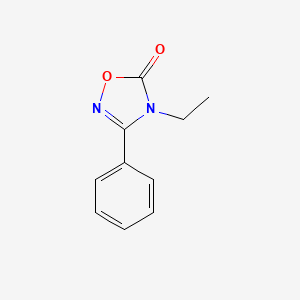
![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
